![molecular formula C11H9N5O3 B2712716 [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid CAS No. 296790-01-7](/img/structure/B2712716.png)
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid
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Description
“[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid” is a chemical compound with the molecular formula C11H9N5O3 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study described the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone, which was used as a cation to obtain four derivatives . The synthesis method was reported to be safe and reasonable in process, short in reaction time, and high in yield .Molecular Structure Analysis
The molecular structure of “[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid” can be represented by the InChI code: 1S/C11H9N5O3/c12-10-9 (14-19-15-10)11-13-6-3-1-2-4-7 (6)16 (11)5-8 (17)18/h1-4H,5H2, (H2,12,15) (H,17,18) .Scientific Research Applications
Energetic Material
The compound has been used in the synthesis of energetic materials . The as-synthesized compounds possess highly positive heats of formation and high heats of detonation, superior to that of HMX and RDX, which are the most powerful organic explosives in use today .
Catalyst for CO2 to Epoxide Cycloaddition Reaction
The compound exhibits high catalytic activity for the CO2 to epoxide cycloaddition reaction . This is attributed to the high affinity to CO2 and unsaturated zinc centers . The MOF can be reused at least for 20 cycles .
Desensitizing Energetic Compounds
The cation of 4-aminofurazan-3-carboxylic acid amidrazone, which is structurally similar to the compound, is a promising furazan-based cation in desensitizing energetic compounds .
properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c12-10-9(14-19-15-10)11-13-6-3-1-2-4-7(6)16(11)5-8(17)18/h1-4H,5H2,(H2,12,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLJHDYRDURZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid |
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